molecular formula C14H13ClO2 B6379935 4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261920-79-9

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379935
CAS RN: 1261920-79-9
M. Wt: 248.70 g/mol
InChI Key: OHKMJEDPMYMPFM-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95% (abbreviated 4-CMP-2-MP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white solid with a melting point of 80-82 °C and a boiling point of 178-180 °C. 4-CMP-2-MP has a molecular weight of 204.58 g/mol and is soluble in water and alcohol. It is a derivative of phenol and contains both an aromatic ring and a methoxy group.

Scientific Research Applications

4-CMP-2-MP has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe for the detection of proteins and as an inhibitor of enzymes such as tyrosinase and xanthine oxidase. It has also been used as a model compound for the study of the structure and reactivity of other organic compounds.

Mechanism of Action

The mechanism of action of 4-CMP-2-MP is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It is also believed to act as a fluorescent probe by binding to certain molecules and emitting light upon excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-2-MP are not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase, which are involved in the metabolism of certain compounds. It has also been shown to have antioxidant properties, which could be beneficial in certain medical applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CMP-2-MP in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, making it a suitable reagent for a variety of reactions. However, it is important to note that 4-CMP-2-MP can be toxic if ingested and should be handled with care. It is also important to note that its effects on biochemical and physiological processes are not fully understood and further research is needed.

Future Directions

The potential applications of 4-CMP-2-MP are vast and further research is necessary to fully understand its biochemical and physiological effects. Possible future directions include further research into its enzyme inhibition properties, its potential as an antioxidant, and its potential for use in drug synthesis. Additionally, further research into its structure and reactivity could lead to the development of new compounds with similar properties. Finally, research into its potential as a fluorescent probe could lead to the development of new methods for the detection of proteins and other molecules.

Synthesis Methods

4-CMP-2-MP can be synthesized from 4-chloro-3-methylphenol via a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base, such as pyridine, to form 4-(4-chloro-3-methylphenyl)-2-methanesulfonate. The second step involves the reaction of 4-(4-chloro-3-methylphenyl)-2-methanesulfonate with a base, such as sodium hydroxide, to form 4-(4-chloro-3-methylphenyl)-2-methoxyphenol.

properties

IUPAC Name

4-(4-chloro-3-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKMJEDPMYMPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685605
Record name 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenyl)-2-methoxyphenol

CAS RN

1261920-79-9
Record name 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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